molecular formula C6H12N2O B8730274 3-(Aminomethyl)piperidin-2-one

3-(Aminomethyl)piperidin-2-one

Cat. No. B8730274
M. Wt: 128.17 g/mol
InChI Key: RLZUSGLTXIXXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)piperidin-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Aminomethyl)piperidin-2-one

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-(aminomethyl)piperidin-2-one

InChI

InChI=1S/C6H12N2O/c7-4-5-2-1-3-8-6(5)9/h5H,1-4,7H2,(H,8,9)

InChI Key

RLZUSGLTXIXXAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N′-(1H-benzimidazol-2-ylmethyl)-N′-(5,6,7,8-tetrahydro-8-quinolinyl)-1,4-benzenedimethanamine (148 mg, 0.37 mmol) in dry CH2Cl2 (5 mL) was added N-(tert-butoxycarbonyl)-L-proline (88 mg, 0.41 mmol), N,N-diisopropylethylamine (0.13 mL, 0.75 mmol), 1-hydroxybenzotriazole hydrate (68 mg, 0.50 mmol) and 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide HCl (EDC) (99 mg, 0.52 mmol) and the mixture stirred at room temperature overnight. The reaction mixture was diluted with CH2Cl2 (25 mL) and saturated aqueous sodium bicarbonate (30 mL) and the aqueous layer was separated and extracted with CH2Cl2 (2×15 ml). The combined organic phases were dried (Na2SO4), filtered and evaporated in vacuo to give the crude product as a white foam. Purification by column chromatography on silica gel (CH2Cl2/MeOH, 96:4) gave the desired amide (214 mg, 85%) as a white foam.
Name
N′-(1H-benzimidazol-2-ylmethyl)-N′-(5,6,7,8-tetrahydro-8-quinolinyl)-1,4-benzenedimethanamine
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
85%

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